
(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone" typically involves multi-step chemical processes, including substitution reactions. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction. These compounds were characterized using various spectroscopic methods, confirming the structures and providing insights into their synthesis mechanisms (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), plays a crucial role in understanding the conformation and electronic structure of such compounds. Huang et al. (2021) utilized these techniques to analyze the crystal structure and DFT-calculated molecular structures, revealing consistency between theoretical and experimental findings. This comprehensive analysis provides a deeper understanding of the molecule's geometric and electronic properties (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Research on related compounds includes the synthesis and crystal structure analysis of derivatives involving boric acid ester intermediates with benzene rings. These compounds were synthesized through a three-step substitution reaction and characterized by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).
Biological and Pharmacological Applications
- Antimicrobial Activity : Some derivatives of related pyrrolidinyl methanone compounds have been evaluated for antimicrobial activity, showing promising results against various microbial strains. These findings indicate the potential of these compounds as antimicrobial agents, with some derivatives demonstrating activity comparable to standard drugs (Kumar et al., 2012).
Spectroscopic and Material Applications
- Spectroscopic Properties and Material Applications : Studies on related compounds have explored their optical properties and potential applications in materials science. For instance, derivatives synthesized through one-pot reactions exhibited significant Stokes' shifts in their fluorescence spectra, indicating potential uses in luminescent materials (Volpi et al., 2017).
Theoretical Studies and Molecular Analysis
- Theoretical and Molecular Structure Analysis : Theoretical studies, including semi-empirical and DFT calculations, have been conducted on related compounds to understand their molecular structure and electronic properties. These studies offer insights into the stability and reactivity of such compounds, supporting their potential applications in various fields (Cojocaru et al., 2013).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-7-5-13(6-8-17)15-9-10-20(12-15)18(21)14-3-2-4-16(19)11-14/h2-8,11,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOXPAYPYYVCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

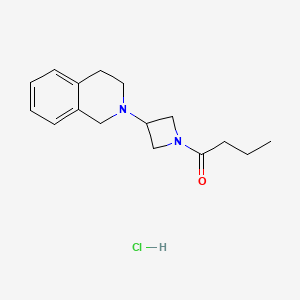
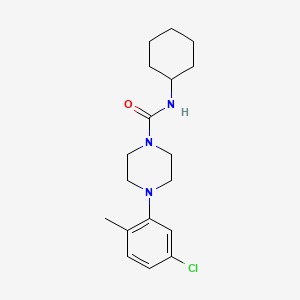
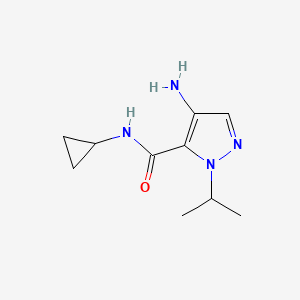
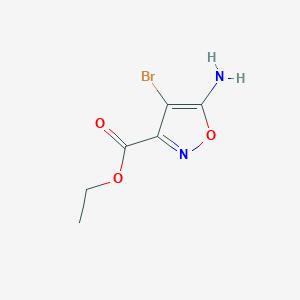
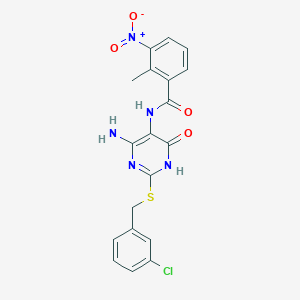
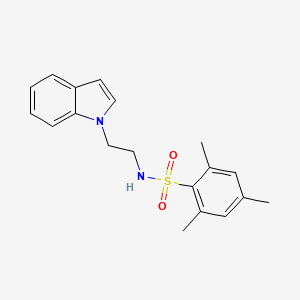
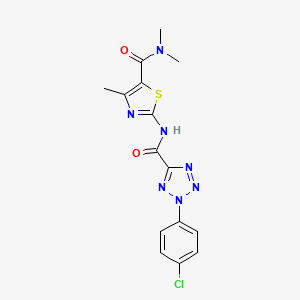
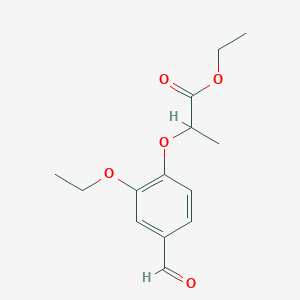

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
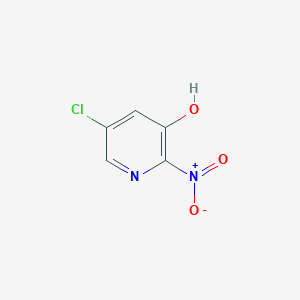
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)